Physicochemical Properties and Synthetic Pathway of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate: A Technical Guide
Physicochemical Properties and Synthetic Pathway of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate is a key intermediate in the synthesis of Vilazodone, a multimodal antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[1][2] Understanding the physicochemical properties and synthetic route of this intermediate is crucial for process optimization, quality control, and the overall drug development pipeline. This technical guide provides a comprehensive overview of the known physicochemical characteristics of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate, detailed experimental protocols for its synthesis and analysis, and an illustrative representation of the signaling pathway of its end-product, Vilazodone.
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate is presented in the table below. It is important to note that while some data is experimentally derived, other values are computationally predicted due to the limited availability of published experimental data for this specific intermediate.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈N₂O₃ | [3] |
| Molecular Weight | 274.32 g/mol | [3] |
| Appearance | Solid | [4] |
| Melting Point | 249.9-250.0°C (hydrochloride salt) | [4] |
| Boiling Point (Predicted) | 429.0 ± 35.0 °C at 760 mmHg | [5] |
| pKa (Predicted) | 8.55 ± 0.10 (most basic) | N/A |
| LogP (Predicted) | 2.30 | [3] |
| Solubility | Soluble in DMSO and H₂O (hydrochloride salt) | [6] |
| CAS Number | 163521-20-8 | [3] |
Experimental Protocols
Synthesis of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate
The following protocol is based on a patented synthetic method.
Materials:
-
2-hydroxy-5-(piperazin-1-yl)benzaldehyde
-
Glyoxal
-
Zinc powder
-
Titanium tetrachloride (TiCl₄)
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) solution
-
Copper sulfate (CuSO₄) solution
-
Absolute ethanol
-
Anhydrous potassium carbonate (K₂CO₃)
-
Iodine (I₂)
Procedure:
Step 1: Synthesis of 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic aldehyde
-
In a reactor under a nitrogen atmosphere, add zinc powder and tetrahydrofuran.
-
Cool the mixture and slowly add TiCl₄ dropwise.
-
Add 2-hydroxy-5-(piperazin-1-yl)benzaldehyde and glyoxal to the reaction mixture.
-
After the reaction is complete, rectify the mixture to obtain 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic aldehyde.
Step 2: Synthesis of 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic acid
-
To a separate reactor, add a sodium hydroxide solution and a copper sulfate solution.
-
While stirring, add the 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic aldehyde from Step 1.
-
Upon completion of the reaction, 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic acid is obtained.
Step 3: Synthesis of Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate
-
Dissolve the 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic acid in absolute ethanol and add it to a reactor.
-
Add tetrahydrofuran and anhydrous potassium carbonate to the reactor.
-
After a period of stirring, add iodine to facilitate the cyclization.
-
The resulting product is Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
A general HPLC method for the analysis of benzofuran derivatives can be adapted for this compound.[7]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, and filter through a 0.45 µm filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of the compound.
-
¹H NMR: The spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons on the benzofuran ring, and protons of the piperazine ring. The chemical shifts and coupling constants will confirm the connectivity of the molecule.[8][9]
-
¹³C NMR: The spectrum will provide information on the carbon skeleton of the molecule, with distinct signals for the carbonyl carbon of the ester, aromatic carbons, and aliphatic carbons of the piperazine and ethyl groups.[10]
-
Solvent: A deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) should be used.[8]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound.
-
Ionization Technique: Electrospray ionization (ESI) is a suitable method for this type of molecule.[11]
-
Analysis: The mass spectrum should show a prominent peak for the molecular ion [M+H]⁺ corresponding to the calculated molecular weight. Tandem MS (MS/MS) can be used to study the fragmentation pattern, which is influenced by the benzofuran and piperazine moieties.[12][13]
Signaling Pathway of Vilazodone
As Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate is a precursor to Vilazodone, understanding the mechanism of action of Vilazodone is critical in the context of drug development. Vilazodone exhibits a dual mechanism of action: it is a potent and selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor.[14][15][16] This dual action is believed to contribute to a faster onset of antidepressant effects and a potentially better side-effect profile compared to traditional SSRIs.[2]
The following diagram illustrates the proposed signaling pathway of Vilazodone.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | C15H18N2O3 | CID 11266913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Structural basis of vilazodone dual binding mode to the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. A Review of Vilazodone, Serotonin, and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
